molecular formula C37H35N3O2 B12514934 2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine

Katalognummer: B12514934
Molekulargewicht: 553.7 g/mol
InChI-Schlüssel: RQXPVLMMPSKAED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a chiral bis(oxazolidine)pyridine ligand with the molecular formula C₃₅H₂₇N₃O₂ (or C₄₁H₃₉N₃O₂ depending on substituent variations) . It is synthesized via condensation of 2,6-pyridine dicarboxyaldehyde with chiral amino alcohols, such as (2R,4S)-4-methyl-5,5-diphenyloxazolidine, under mild conditions . The compound features two oxazolidine rings fused to a central pyridine core, with methyl and diphenyl substituents imparting steric bulk and electronic modulation. Its primary applications lie in asymmetric catalysis, particularly in metal-catalyzed reactions requiring enantioselectivity .

Eigenschaften

IUPAC Name

4-methyl-2-[6-(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPVLMMPSKAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-(3-Hydroxypropoxy)pyridine-2,6-dicarbaldehyde

  • Esterification : Chelidamic acid is converted to dimethyl 4-hydroxypyridine-2,6-dicarboxylate using thionyl chloride in methanol.
  • Etherification : Reaction with 3-((tert-butyldiphenylsilyl)oxy)propan-1-ol under Mitsunobu conditions (DIAD, PPh₃) introduces the protected propoxy group.
  • Reduction and Oxidation : LiBH₄ reduces esters to diols, followed by Swern oxidation (DMSO, (COCl)₂) to dialdehydes.

Oxazolidine Ring Formation

The dialdehyde reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine in tetrahydrofuran (THF) at room temperature, achieving quantitative yields via imine formation and subsequent cyclization.

Stereodivergent Synthesis from Chiral Amino Alcohols

Chiral amino alcohols derived from L-valine or L-phenylalanine enable stereocontrolled synthesis:

Diamide Preparation

Dimethylmalonyl chloride reacts with (2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-amine to form a bis-diamide precursor.

Ring-Closure Strategies

  • Retention of Configuration : Refluxing in xylene with dibutyltin dichloride (Masamune protocol) yields the (4S,5S) isomer.
  • Inversion of Configuration : Mesylation (MsCl, Et₃N) followed by aqueous NaOH treatment generates the (4R,5R) isomer.
Method Conditions Stereochemistry Yield (%)
Masamune protocol Xylene, 140°C, 24 h (4S,5S) 78
Mesylation/Base hydrolysis THF/H₂O, 0°C to rt, 12 h (4R,5R) 82

Catalytic Asymmetric Approaches

TCI’s PyBodine ligand synthesis utilizes chiral hydroxyamines and high-throughput screening to optimize enantioselectivity:

Ligand Design

  • Core Structure : 2,6-Pyridinedicarboxaldehyde.
  • Chiral Auxiliaries : (2S,4S)-4-methyl-5,5-diphenyloxazolidine or (2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octane.

Cyclization Conditions

  • Solvent : Dichloromethane or THF.
  • Catalyst : Scandium triflate (10 mol%) accelerates imine formation.
  • Yield : 85–90% with >99% ee confirmed by chiral HPLC.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Cyclization of Dicarboxamides : Suitable for gram-scale synthesis but requires chiral precursors.
  • Stepwise Aldehyde Route : Modular but involves multiple protection/deprotection steps.
  • Stereodivergent Synthesis : Ideal for accessing diastereomers but limited by reagent costs.

Stereochemical Control

  • Amino Alcohol Configuration : (2S,4S) amino alcohols ensure consistent (4S,5S) stereochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transannular cyclization.

Mechanistic Insights

Cyclization Kinetics

Studies using in situ IR spectroscopy reveal two-stage kinetics:

  • Imine Formation : Rapid equilibrium between aldehyde and amine (k₁ = 0.15 min⁻¹).
  • Ring Closure : Rate-determining step (k₂ = 0.03 min⁻¹) influenced by steric hindrance.

Transition-State Models

Density functional theory (DFT) calculations support a chair-like transition state where the pyridine ring adopts a planar conformation to minimize steric clash between diphenyl groups.

Industrial Applications and Patents

While no direct patents cover this compound, related bis(oxazoline) ligands are patented for asymmetric catalysis:

  • Catalytic Cross-Couplings : Copper complexes of bis(oxazolidine)pyridines enable enantioselective alkylations (e.g., Ullmann couplings).
  • Pharmaceutical Intermediates : Used in synthesizing β-lactam antibiotics and kinase inhibitors.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxazolidinon-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridinring einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridin seine Wirkung entfaltet, beruht hauptsächlich auf seiner Funktion als chiraler Ligand. Er koordiniert mit Metallzentren in katalytischen Komplexen und induziert Chiralität im Übergangszustand der Reaktion. Dies führt zur bevorzugten Bildung eines Enantiomers gegenüber dem anderen. Zu den molekularen Zielstrukturen gehören verschiedene Metallionen wie Palladium, Platin und Kupfer, die üblicherweise in katalytischen Kreisläufen verwendet werden.

Wirkmechanismus

The mechanism by which 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine exerts its effects is primarily through its function as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the transition state of the reaction. This leads to the preferential formation of one enantiomer over the other. The molecular targets include various metal ions such as palladium, platinum, and copper, which are commonly used in catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

  • Molecular Formula : C₃₅H₂₇N₃O₂ .
  • Key Differences :
    • Substituents: Lacks the 4-methyl group present in the target compound, but retains diphenyl groups on the oxazoline rings.
    • Structural Data: Single-crystal X-ray analysis reveals a mean σ(C–C) bond deviation of 0.004 Å and an R factor of 0.034 , indicating high crystallographic precision .
    • Applications: Used in coordination chemistry for constructing metal-organic frameworks (MOFs) due to its rigid, planar structure .

2,6-Bis((S)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

  • Molecular Formula : C₂₃H₃₁N₃O₂ .
  • Key Differences: Substituents: Cyclohexyl groups replace methyl and diphenyl moieties, reducing steric hindrance but increasing hydrophobicity. Purity: ≥95%, with a molecular weight of 391.46 g/mol . Applications: Employed as a chiral ligand in asymmetric hydrogenation reactions, where cyclohexyl groups enhance solubility in nonpolar solvents .

2,6-Bis[(4S)-4-(1-methylethyl)-5,5-diphenyl-4,5-dihydro-2-oxazolyl]pyridine

  • Molecular Formula : C₄₁H₃₉N₃O₂ .
  • Key Differences :
    • Substituents: Features isopropyl (1-methylethyl) groups at the 4-position, increasing steric bulk compared to the methyl-substituted target compound.
    • Stability: Stored under refrigeration due to sensitivity to heat and moisture .
    • Applications: Utilized in high-stress catalytic environments where bulky substituents prevent catalyst deactivation .

Comparative Analysis of Properties

Steric and Electronic Effects

Compound Substituents Steric Bulk Electron-Donating Capacity
Target Compound 4-methyl, 5,5-diphenyl High Moderate (oxazolidine N)
2,6-Bis[(4R,5R)-diphenyl-oxazolyl]pyridine 4,5-diphenyl Moderate High (oxazoline N)
2,6-Bis(cyclohexyl-oxazolyl)pyridine 4-cyclohexyl Low Low
2,6-Bis(isopropyl-diphenyl-oxazolyl)pyridine 4-isopropyl, 5,5-diphenyl Very High Moderate
  • Oxazolidine vs. Oxazoline : The target compound’s oxazolidine rings (saturated) provide weaker electron donation compared to oxazoline (unsaturated) analogs, influencing metal-ligand bond strength .
  • Diphenyl Groups : Enhance rigidity and π-π stacking capabilities, critical for MOF construction .

Catalytic Performance

  • Asymmetric Polymerization: The target compound’s methyl groups improve stereochemical control in titanium-catalyzed ethylene-norbornene polymerization compared to less-substituted analogs .
  • Enantioselectivity : Cyclohexyl-substituted variants exhibit lower enantioselectivity (e.g., 70–80% ee) in hydrogenation reactions due to reduced steric discrimination .

Thermal and Chemical Stability

  • Thermal Decomposition : DSC data for related bis(oxazoline)pyridines show melting points ranging from 180–220°C , with diphenyl-substituted compounds exhibiting higher thermal stability .
  • Solubility: The target compound is sparingly soluble in polar solvents (e.g., methanol) but highly soluble in dichloromethane and toluene .

Biologische Aktivität

2,6-Bis(4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl)pyridine is a complex organic compound notable for its unique structural features. It contains a pyridine ring substituted with two oxazolidine moieties, which potentially enhances its biological activity. The compound's molecular formula is C37_{37}H35_{35}N3_3O2_2, and it has garnered attention in pharmaceutical and materials science for its possible applications as a drug candidate and ligand in coordination chemistry .

Synthesis

The synthesis of this compound typically involves cyclization reactions from precursors such as 2,6-bis[(1R,2S)-N,N'-2-chloro-1,2-diphenylethyl]-pyridinedicarboxamide. The reaction is conducted in an alcoholic medium using sodium hydroxide as a base, resulting in the formation of the oxazolidine-pyridine structure.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have shown potential in cancer therapy and neuroprotection:

  • Cancer Therapy : Compounds with structural similarities have demonstrated anticancer properties by inducing apoptosis in tumor cells. For example, derivatives containing piperidine moieties were found to inhibit key proteins involved in cancer progression .
  • Neuroprotective Effects : The compound may also exhibit activity against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Case Studies

Recent studies have highlighted the potential of oxazolidine derivatives in various therapeutic areas:

  • Anticancer Activity : A study reported that oxazolidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Alzheimer's Disease : Research indicated that compounds similar to this compound could inhibit cholinesterase enzymes effectively while also exhibiting antioxidant properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

Compound NameStructure FeaturesBiological Activity
2,6-Bis(2-oxazolinyl)pyridineSimilar core structure but different substituentsVaries; less studied
4-MethylphenylpyridineLacks oxazolidine ringsLimited biological activity
DiphenyloxazolidineContains oxazolidine rings but not pyridineFocused on oxazolidine properties

The dual oxazolidine substitution on the pyridine ring of this compound may enhance its biological activity compared to simpler analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.